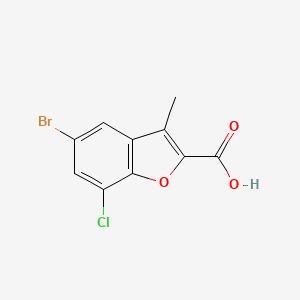

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid

CAS No.: 1094288-67-1

Cat. No.: VC3376639

Molecular Formula: C10H6BrClO3

Molecular Weight: 289.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094288-67-1 |

|---|---|

| Molecular Formula | C10H6BrClO3 |

| Molecular Weight | 289.51 g/mol |

| IUPAC Name | 5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H6BrClO3/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14/h2-3H,1H3,(H,13,14) |

| Standard InChI Key | WUTGYKZDTLTOEG-UHFFFAOYSA-N |

| SMILES | CC1=C(OC2=C1C=C(C=C2Cl)Br)C(=O)O |

| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2Cl)Br)C(=O)O |

Introduction

Structure and Chemical Properties

Molecular Structure

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid consists of a benzofuran scaffold with specific substituents at defined positions. The benzofuran core comprises a fused benzene and furan ring system, providing a planar, heterocyclic structure. The strategic positioning of functional groups around this core significantly influences the compound's reactivity and biological properties.

The compound features:

-

A bromine atom at position 5 of the benzene ring

-

A chlorine atom at position 7 of the benzene ring

-

A methyl group at position 3 of the furan ring

-

A carboxylic acid group at position 2 of the furan ring

This distinctive halogenation pattern contributes to the compound's unique chemical behavior and potential applications in pharmaceutical research.

Physicochemical Properties

The physicochemical properties of 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid are influenced by its halogen substituents and functional groups. Based on related benzofuran derivatives, several key properties can be identified:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₀H₆BrClO₃ | |

| Molecular Weight | 289.51 g/mol | |

| Physical State | Crystalline solid | Expected based on similar compounds |

| Boiling Point | ~399.4°C | Derivatives with COOH at position 2 exhibit higher boiling points |

| Solubility | Limited in water, soluble in organic solvents | Typical for halogenated aromatic carboxylic acids |

| LogP | 3.5-4.2 (estimated) | Indicates relatively high lipophilicity |

| pKa | ~3.5-4.0 (estimated) | For carboxylic acid group |

The presence of both bromine and chlorine atoms increases the compound's molecular weight and lipophilicity compared to non-halogenated analogues. The carboxylic acid functional group at position 2 contributes to its ability to form hydrogen bonds, affecting crystal packing and intermolecular interactions.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure of 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid. Based on related compounds:

-

¹H-NMR would show signals for:

-

Methyl group protons (expected as a singlet at approximately 2.6-2.8 ppm)

-

Aromatic protons from the benzene ring (typically in the range of 7.0-8.0 ppm)

-

Carboxylic acid proton (broad singlet, usually around 10-13 ppm)

-

-

¹³C-NMR would reveal carbon signals for:

-

Methyl carbon (approximately 10-20 ppm)

-

Aromatic carbons (120-150 ppm range)

-

Carboxylic acid carbon (approximately 160-170 ppm)

-

Infrared spectroscopy would display characteristic absorption bands for the carboxylic acid group (C=O stretch at approximately 1700 cm⁻¹ and O-H stretch as a broad band at 2500-3300 cm⁻¹) .

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid likely follows established methods for producing substituted benzofuran-2-carboxylic acids. Based on the synthesis of similar compounds, several strategies can be considered:

Cyclization of Salicylaldehyde Derivatives

This approach typically involves the reaction of appropriately substituted salicylaldehydes with haloacetates followed by cyclization of formylphenoxyacetic acid intermediates:

-

Starting with a suitably substituted salicylaldehyde

-

Reaction with haloacetates in the presence of base

-

Cyclization under basic conditions

-

Introduction of methyl group at position 3

-

Selective halogenation to introduce bromine and chlorine at positions 5 and 7, respectively

Direct Halogenation of Benzofuran Core

An alternative approach involves the synthesis of 3-methyl-1-benzofuran-2-carboxylic acid followed by selective halogenation:

-

Preparation of 3-methyl-1-benzofuran-2-carboxylic acid

-

Regioselective bromination at position 5

Reaction Conditions

The cyclization reactions for forming the benzofuran core are typically carried out under specific conditions:

-

In alcoholic solution (ethanol or methanol)

-

In the presence of basic catalysts such as:

For halogenation steps, controlled conditions are essential to achieve regioselectivity:

-

Bromination typically employs bromine or N-bromosuccinimide (NBS)

-

Chlorination typically uses chlorine or N-chlorosuccinimide (NCS)

-

Reactions are conducted in solvents like dichloromethane or acetic acid

-

Temperature control is crucial for regioselectivity

Purification Methods

The purification of 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid typically involves:

-

Recrystallization from appropriate solvents (ethanol, acetone, or their mixtures)

-

Column chromatography using silica gel with suitable eluent systems

-

Monitoring purity via thin-layer chromatography (TLC) and melting point determination

Chemical Reactivity

Functional Group Reactions

The 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid molecule contains several reactive sites that participate in various chemical transformations:

Carboxylic Acid Group Reactions

The carboxylic acid functional group at position 2 readily undergoes typical reactions:

-

Esterification: Reaction with alcohols in the presence of acid catalysts like sulfuric acid to form corresponding esters

-

Amidation: Reaction with amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form amides

-

Reduction: Conversion to alcohols using reducing agents like lithium aluminum hydride

These transformations are particularly important for the development of derivative compounds with modified pharmacological properties.

Halogen Substitution Reactions

The bromine at position 5 and chlorine at position 7 can participate in nucleophilic aromatic substitution reactions:

-

Reaction with nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents

-

Coupling reactions (Suzuki, Sonogashira) to introduce carbon-based substituents

-

Metal-halogen exchange reactions using organolithium reagents

Structure-Activity Relationship

The specific positioning of substituents in 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid significantly influences its chemical behavior:

-

The bromine at position 5 enhances electrophilic aromatic substitution at adjacent positions

-

The chlorine at position 7 contributes to the electron-withdrawing properties of the benzene ring

-

The methyl group at position 3 provides a site for further functionalization through C-H activation

-

The carboxylic acid at position 2 influences the electronic properties of the furan ring

Biological Activity

Antimicrobial Properties

Benzofuran derivatives, particularly those containing halogen substituents, have demonstrated significant antimicrobial activity. Based on studies of similar compounds, 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid may exhibit:

-

Activity against Gram-positive bacteria with potential minimum inhibitory concentration (MIC) values between 50-200 μg/mL

-

Possible antifungal activity against Candida strains, including C. albicans and C. parapsilosis

The presence of both bromine and chlorine atoms likely contributes to the compound's antimicrobial profile, as halogenation has been shown to enhance the biological activity of benzofuran derivatives.

Structure-Activity Relationships

The biological activity of 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid is influenced by its structural features:

| Structural Feature | Potential Impact on Biological Activity |

|---|---|

| Bromine at position 5 | May enhance penetration of microbial cell membranes |

| Chlorine at position 7 | Potentially contributes to binding with biological targets |

| Methyl at position 3 | May affect lipophilicity and receptor interactions |

| Carboxylic acid at position 2 | Critical for hydrogen bonding with target proteins |

Research on related compounds suggests that halogenated benzofuran derivatives exhibit reduced cytotoxicity compared to their non-halogenated precursors, which may be advantageous for potential therapeutic applications .

Comparative Analysis

Relationship to Other Benzofuran Derivatives

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid belongs to a family of substituted benzofuran carboxylic acids with diverse biological activities. Comparative analysis with related compounds provides insights into structure-property relationships:

Influence of Substitution Pattern

The position of substituents on the benzofuran scaffold significantly impacts physical and biological properties:

-

Position of Carboxylic Acid: Derivatives with COOH at position 2 (like 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid) exhibit higher boiling points (~399.4°C) compared to position 3 analogues, due to stronger intermolecular forces

-

Halogen Substitution: The presence of bromine at position 5 and chlorine at position 7 creates a unique electronic environment that influences the compound's reactivity and binding to biological targets

-

Methyl Group Position: The methyl group at position 3 affects the electronic distribution within the furan ring, potentially altering the compound's interaction with receptor sites

Analytical Methods

Identification and Characterization

Several analytical techniques are valuable for the identification and characterization of 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid:

Spectroscopic Methods

-

NMR Spectroscopy: Provides structural confirmation through characteristic chemical shifts. The absence of hydrogen signals at positions 5 and 7 confirms halogen substitution

-

Infrared Spectroscopy: Identifies functional groups, particularly the carboxylic acid (C=O stretch at ~1700 cm⁻¹)

-

Mass Spectrometry: Confirms molecular weight and fragmentation pattern, with characteristic isotope patterns for bromine and chlorine

X-ray Crystallography

X-ray crystallography provides definitive structural information, including:

-

Bond lengths and angles

-

Crystal packing arrangement

-

Intermolecular forces (hydrogen bonding, halogen bonding)

Research Applications

Current Research Focus

Current research involving 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid and related compounds focuses on:

-

Development of novel antimicrobial agents to address antibiotic resistance

-

Structure-activity relationship studies to optimize biological activity

-

Design of more potent derivatives through functional group modifications

-

Investigation of potential synergistic effects with established antimicrobial compounds

Future Research Directions

Promising areas for future research include:

-

Exploration of more complex derivatives through modification of the carboxylic acid group

-

Investigation of potential anti-inflammatory and anticancer properties

-

Development of targeted delivery systems for improved efficacy

-

Computational studies to predict binding to biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume